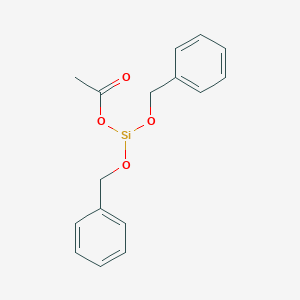![molecular formula C₁₅H₁₈D₁₀N₂O₂ B1146149 [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester CAS No. 718613-18-4](/img/no-structure.png)
[1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1,4’-Bipiperidine]-1’-carbonyl-d10-1’-carboxylic Acid tert-Butyl Ester” is a complex organic compound. The “tert-Butyl Ester” part suggests that it’s a derivative of a carboxylic acid where the hydrogen of the carboxylic group (-COOH) is replaced by a tert-butyl group . Tert-butyl esters are known to be extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Synthesis Analysis
The synthesis of tert-butyl esters often proceeds from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Chemical Reactions Analysis
Tert-butyl esters are known to react with various nucleophiles and electrophiles . They can also undergo deprotection reactions, often mediated by aqueous phosphoric acid . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Safety And Hazards
Tert-butyl esters are considered hazardous by the OSHA Hazard Communication Standard . They are flammable liquids and may cause respiratory irritation and drowsiness or dizziness . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling these compounds .
Orientations Futures
The synthesis and application of tert-butyl esters continue to be an active area of research. New methods for their synthesis are being developed, with a focus on improving safety, yield, and the range of tolerable substrates . They are extensively employed in peptide chemical synthesis, suggesting potential future directions in this field .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester involves the reaction of 1,4'-Bipiperidine with tert-butyl chloroformate and deuterated acetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "1,4'-Bipiperidine", "tert-butyl chloroformate", "deuterated acetic acid", "base" ], "Reaction": [ "Step 1: Dissolve 1,4'-Bipiperidine in deuterated acetic acid.", "Step 2: Add tert-butyl chloroformate to the reaction mixture and stir for several hours.", "Step 3: Add a base to the reaction mixture to neutralize the acid formed during the reaction.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
Numéro CAS |
718613-18-4 |
Nom du produit |
[1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester |
Formule moléculaire |
C₁₅H₁₈D₁₀N₂O₂ |
Poids moléculaire |
278.46 |
Synonymes |
[1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10]-1’-carboxylic Acid 1,1-Dimethylethyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



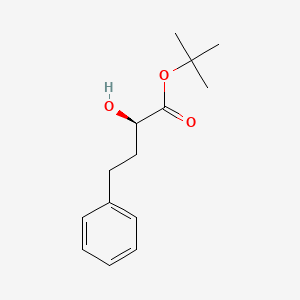
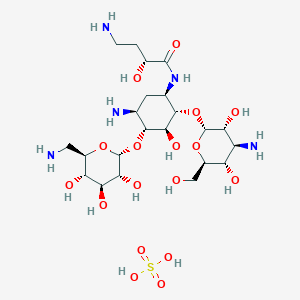
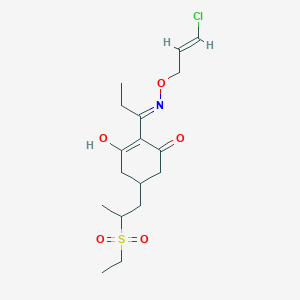
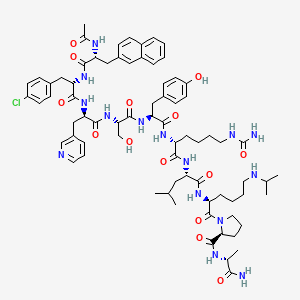
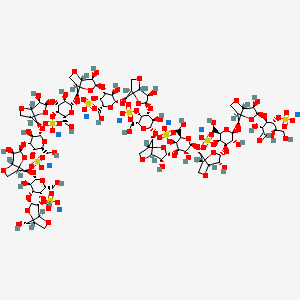
![[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146079.png)

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-phenylmethoxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B1146081.png)
![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146082.png)

